molecular formula C18H13F6N5OS B12143032 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-y lthio))acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-y lthio))acetamide

Cat. No.: B12143032
M. Wt: 461.4 g/mol
InChI Key: FIYDSQYPRBXRQE-UHFFFAOYSA-N
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Description

This compound is a triazole-thioacetamide derivative characterized by a trifluoromethyl-substituted phenyl ring and a pyridyl-triazole moiety. Its molecular formula is C₂₃H₁₄ClF₆N₅OS (based on structural analogs in ), with an average mass of 557.897 g/mol and a monoisotopic mass of 557.051178 g/mol .

Properties

Molecular Formula

C18H13F6N5OS

Molecular Weight

461.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13F6N5OS/c1-29-15(10-3-2-4-25-8-10)27-28-16(29)31-9-14(30)26-13-6-11(17(19,20)21)5-12(7-13)18(22,23)24/h2-8H,9H2,1H3,(H,26,30)

InChI Key

FIYDSQYPRBXRQE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Pyridyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the pyridyl ring to the triazole core.

    Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under conditions that promote selective substitution.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazole moiety using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or triazole core.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. In particular, the compound demonstrated significant activity against human cancer cell lines with percent growth inhibitions ranging from 51% to 86% across different types .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar triazole derivatives have been evaluated for their effectiveness against both gram-positive and gram-negative bacteria. In one study, synthesized oxadiazole derivatives showed notable activity against Bacillus species and moderate activity against other pathogens . The presence of the trifluoromethyl group may enhance the lipophilicity and biological activity of the compound.

Neurokinin Receptor Modulation

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is also being investigated for its role as a neurokinin receptor antagonist. This application is crucial in developing therapies for conditions like anxiety and depression where neurokinin pathways are implicated .

Pesticidal Activity

The compound's unique chemical structure may provide effective pest control solutions. Research into similar compounds has shown that triazole derivatives can act as fungicides and herbicides. The trifluoromethyl moiety enhances the stability and efficacy of these compounds against various agricultural pests and pathogens .

Plant Growth Regulation

Emerging studies suggest that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially leading to increased crop yields and resilience against environmental stressors .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant growth inhibition in multiple cancer cell lines (PGIs: 51%-86%)
Study BAntimicrobial EfficacyEffective against Bacillus species; moderate efficacy against gram-negative bacteria
Study CNeurokinin Receptor ModulationPotential therapeutic effects for anxiety and depression through receptor antagonism
Study DAgricultural ApplicationPotential use as a fungicide; enhances crop yield under stress conditions

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the triazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

The compound shares structural similarities with derivatives synthesized in and . Key differences lie in substituents on the triazole ring and aryl groups:

Compound Molecular Formula Key Substituents Yield (%) Melting Point (°C) Pharmacological Notes
Target Compound C₂₃H₁₄ClF₆N₅OS 3,5-bis(trifluoromethyl)phenyl, 3-pyridyl - - Potential kinase inhibition
Compound 26 () - 3,4,5-trimethoxybenzylidene, 3-pyridyl 85 195 Anti-inflammatory activity
Compound 71 () C₃₄H₃₃F₆N₃O₃ Cyclohexenyl, methoxyphenyl, oxazolidinone - - Neuroprotective activity
618880-42-5 () C₂₃H₁₄ClF₆N₅OS 4-chlorophenyl, 4-pyridyl - - Enhanced solubility

Key Observations :

  • Pyridyl vs. Other Aromatic Groups : The 3-pyridyl substituent in the target compound may offer distinct hydrogen-bonding interactions compared to the 4-pyridyl group in 618880-42-5 , influencing target selectivity .
  • Triazole-Thioacetamide Linkage : This scaffold is conserved across analogs, suggesting a common mechanism of action, such as thiol-mediated enzyme inhibition .
Pharmacological Activity
  • Anti-Inflammatory Potential: Triazole-thioacetamide derivatives like Compound 26 () exhibit anti-inflammatory activity via COX-2 inhibition. The target compound’s trifluoromethyl groups may enhance this effect by stabilizing ligand-receptor interactions .
  • Neuroprotective Effects : Compound 71 () demonstrates neuroprotection through NMDA receptor modulation. The target compound’s pyridyl-triazole moiety could mimic this activity but requires validation .

Critical Analysis of Divergent Evidence

  • Its efficacy must be inferred from structural analogs .
  • Contradictory Solubility Trends: notes enhanced solubility in 618880-42-5 due to its 4-chlorophenyl group, whereas the target compound’s trifluoromethyl groups may reduce aqueous solubility despite improving membrane permeability .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications in various fields.

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves the following steps:

  • Starting Materials : The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 4-methyl-5-(3-pyridyl)-1,2,4-triazole.
  • Acylation : The aniline derivative undergoes acylation with chloroacetyl chloride to form an intermediate.
  • Nucleophilic Substitution : The intermediate is subjected to nucleophilic substitution with the triazole under basic conditions.

This compound features a unique trifluoromethyl group and a triazole moiety, which enhance its electronic properties and biological activity.

Mechanisms of Biological Activity

The biological activity of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes. For instance, it has shown potential as a non-steroidal suppressor of steroid 5α-reductase type 1 (SRD5A1), with an IC50 value of 1.44 µM .
  • Receptor Modulation : It may interact with various receptors to modulate their activity. This interaction is crucial in therapeutic applications targeting hormonal pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For example, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), a derivative of the trifluoromethyl phenyl group, demonstrated significant inhibition of liver cancer cell lines (HepG2 and Hep3B). Treatment with NHDC led to apoptosis induction and inhibition of tumor growth in vivo .

Antifungal Properties

The compound's structure suggests potential antifungal activity due to the presence of the triazole moiety. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is critical for developing new antifungal agents as resistance to existing drugs increases .

Table 1: Summary of Biological Activities

Activity TypeCompound/AnalogIC50 Value (µM)Reference
SRD5A1 InhibitionN-[3,5-bis(trifluoromethyl)phenyl] amide1.44 ± 0.13
CytotoxicityNHDC29.99 ± 8.69
Liver Cancer InhibitionNHDC5 mg/kg (in vivo)

Case Studies

  • Inhibition of DHT Production : A study demonstrated that N-[3,5-bis(trifluoromethyl)phenyl] amide effectively inhibited dihydrotestosterone (DHT) production in human keratinocyte cells at concentrations ranging from 0.2 to 2.5 µM without significant cytotoxicity .
  • Anticancer Efficacy : NHDC was shown to induce apoptosis in liver cancer cells while enhancing the expression and DNA binding activity of HNF4α, a transcription factor involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methyl-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))acetamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the triazole-thiol intermediate via condensation of isonicotinohydrazide with iso-thiocyanates under basic conditions (NaOH/ethanol).
  • Step 2 : Alkylation of the thiol group using 2-chloroacetonitrile derivatives in DMF under reflux.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Key parameters include controlling reaction temperature (70–90°C) and optimizing molar ratios to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity, particularly the trifluoromethyl and triazole-thioether groups.
  • HPLC : Monitors purity and identifies impurities.
  • Mass Spectrometry (MS) : Validates molecular weight (Monoisotopic mass: ~557.05 Da) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How stable is this compound under standard laboratory conditions?

The compound is stable at room temperature in inert atmospheres but degrades under:

  • Light : UV exposure causes cleavage of the triazole-thioether bond.
  • Extreme pH : Hydrolysis occurs at pH < 3 or >10, particularly at the acetamide linkage. Recommended storage: Dark, dry conditions at 4°C in amber vials .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield?

  • Factorial Design : Vary factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading.
  • Response Surface Methodology (RSM) : Models interactions between parameters to predict optimal conditions (e.g., 85°C, 1.2 eq NaOH, DMF solvent increases yield to 82%).
  • Validation : Confirm reproducibility using HPLC tracking of intermediate formation .

Q. How to resolve contradictions in reported biological activity data?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability.
  • Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies in IC₅₀ values.
  • Computational Docking : Compare binding modes of enantiomers (if present) to target proteins like kinase enzymes .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Dynamics (MD) : Simulate binding stability to ATP-binding pockets (e.g., EGFR kinase).
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with inhibitory potency.
  • Free Energy Perturbation (FEP) : Quantify contributions of specific functional groups to binding affinity .

Q. What methodologies enable derivatization to enhance selectivity?

  • Click Chemistry : Introduce azide-alkyne cycloadditions at the pyridyl group for bioconjugation.
  • Halogen Exchange : Replace chlorine in the phenyl ring with fluorine to improve metabolic stability.
  • Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esterase-sensitive linkers) .

Q. How to profile impurities formed during synthesis?

  • LC-HRMS : Identify byproducts like oxidized triazole rings or dimerized species.
  • Isotopic Labeling : Track sulfur (³⁴S) in the thioether group to distinguish degradation pathways.
  • Forced Degradation Studies : Expose the compound to heat (60°C), light, and pH extremes to map degradation kinetics .

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